

Spectroscopic Profile of 1,3-Bis(4-pyridyl)propane: A Technical Guide

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Compound of Interest

Compound Name: **1,3-Bis(4-pyridyl)propane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1,3-Bis(4-pyridyl)propane**, a molecule of interest in coordination chemistry, materials science, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for **1,3-Bis(4-pyridyl)propane** is $C_{13}H_{14}N_2$, with a molecular weight of 198.26 g/mol .^[1] The structural and spectroscopic data presented herein are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted 1H and ^{13}C NMR spectral data for **1,3-Bis(4-pyridyl)propane**.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------|
| ~8.5 | Doublet | 4H | H-2, H-6, H-2', H-6' |
| ~7.1 | Doublet | 4H | H-3, H-5, H-3', H-5' |
| ~2.6 | Triplet | 4H | α -CH ₂ |
| ~1.9 | Quintet | 2H | β -CH ₂ |

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| ~150 | C-2, C-6, C-2', C-6' |
| ~148 | C-4, C-4' |
| ~124 | C-3, C-5, C-3', H-5' |
| ~35 | α -CH ₂ |
| ~30 | β -CH ₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for **1,3-Bis(4-pyridyl)propane**.

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| ~3020 | Medium | Aromatic C-H stretch |
| ~2930 | Medium | Aliphatic C-H stretch |
| ~1600 | Strong | Pyridine ring C=C and C=N stretching |
| ~1415 | Medium | CH ₂ scissoring |
| ~810 | Strong | C-H out-of-plane bending for 4-substituted pyridine |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment | Technique |
|-----|------------------------|--|-----------|
| 198 | ~100 | [M] ⁺ | GC-MS |
| 106 | High | [C ₇ H ₈ N] ⁺ | GC-MS |
| 93 | High | [C ₆ H ₅ N] ⁺ | GC-MS |

Table 5: ESI-QTOF MS/MS Fragmentation of [M+H]⁺ (m/z 199.123)

Fragment m/z

199.1230

106.0651

93.0573

107.0729

94.0651

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of **1,3-Bis(4-pyridyl)propane** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ^{13}C NMR, proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy

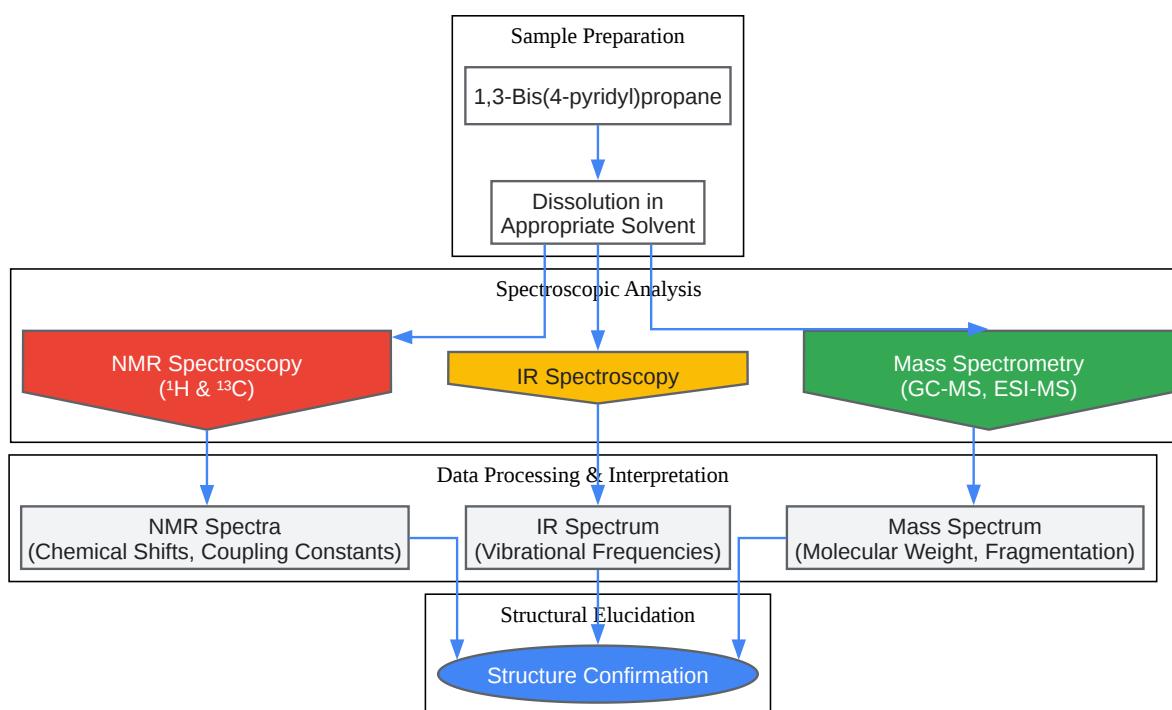
An infrared spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, typically using electron ionization (EI). For ESI-MS, the sample is dissolved in a suitable solvent and infused into the electrospray source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,3-Bis(4-pyridyl)propane**.



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References

- 1. 1,3-Bis(4-pyridyl)propane | C13H14N2 | CID 87019 - PubChem
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